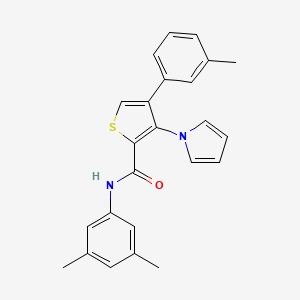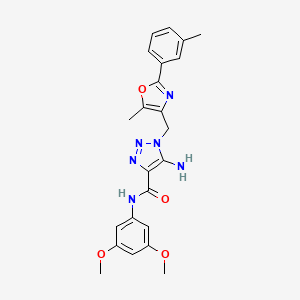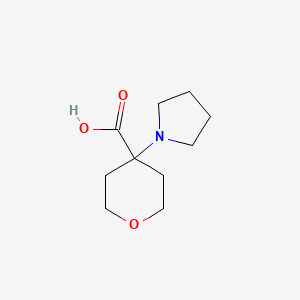
N-(3,5-dimethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H22N2OS and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization Research has explored the synthesis and characterization of aromatic–aliphatic polyamides using monomers related to the given compound. For instance, a study by Ubale et al. (2001) involved synthesizing a new monomer, 2,5-bis(4-carboxy methylene phenyl)-3,4-diphenyl thiophene, and using it to prepare a series of aromatic–aliphatic polyamides. These polyamides exhibited excellent solubility in polar solvents and could be cast into transparent, flexible films with high thermal stability, demonstrating no weight loss below 311°C and a char yield of 55%-67% in air at 900°C (Ubale, Sagar, Maldar, & Birajdar, 2001).
Organic Synthesis and Medicinal Chemistry In medicinal chemistry, the compound and its derivatives have been investigated for their potential biological activities. Clayden et al. (2004) reported that thiophene-3-carboxamides bearing allyl or benzyl substituents at nitrogen undergo dearomatising cyclisation upon treatment with LDA, leading to pyrrolinones, azepinones, or partially saturated azepinothiophenes, indicating a route to novel heterocyclic structures with potential biological activity (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Materials Science and Electrochemistry In the realm of materials science, novel aromatic polyamides incorporating related structures have been synthesized for their electrochromic and photostabilizing properties. Chang and Liou (2008) developed aromatic polyamides with pendant triphenylamine units showing strong UV-vis absorption, photoluminescence, and electrochromic properties. These polymers exhibited excellent thermal stability, solubility in organic solvents, and reversible electrochromic behavior, making them suitable for electrochromic devices (Chang & Liou, 2008).
Photostabilization of Polymers Furthermore, Balakit et al. (2015) synthesized new thiophene derivatives, including N-[(3-bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, to explore their use as photostabilizers for poly(vinyl chloride) (PVC). These compounds were effective in reducing the level of photodegradation of PVC films, highlighting their potential as photostabilizers to enhance the durability of PVC materials (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-16-7-6-8-19(12-16)21-15-28-23(22(21)26-9-4-5-10-26)24(27)25-20-13-17(2)11-18(3)14-20/h4-15H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZGOZZNLNHVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(4-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2564542.png)
![1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2564543.png)
![2-Chloro-6-ethyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2564544.png)

![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide](/img/structure/B2564547.png)



![4-[benzyl(methyl)amino]-N-(4-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2564553.png)

![N,N-diethyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2564561.png)
